Positional Isomer Differentiation: 2-CF3 vs. 5-CF3 Regioisomeric ALR2 Pharmacophore Fit
The target compound bears the trifluoromethyl group at the chromone 2-position (adjacent to the ring oxygen), while the known positional isomer Acetic acid,[[4-oxo-3-phenyl-5-(trifluoromethyl)-4H-1-benzopyran-7-yl]oxy]-, ethyl ester (CAS 112953-89-6) carries CF3 at the 5-position on the benzo ring . In the ALR2 active site, the 2-CF3 substituent is positioned proximal to the catalytic Tyr48/His110/NADP+ region, where electron-withdrawing effects can modulate the chromone C4 carbonyl's hydrogen-bond acceptor strength—a critical interaction with the ALR2 anion-binding pocket [1]. By contrast, 5-CF3 substitution places the electron-withdrawing group on the benzo ring distal to the catalytic site, primarily influencing aromatic stacking with Trp111 rather than carbonyl polarization. Gaussian field-based 3D QSAR on chromene ALR2 inhibitors demonstrated that steric and electrostatic contours around the chromone 2-position are distinct from those at the 5-position, with 2-position modifications showing stronger correlation with ALR2/ALR1 selectivity [2].
| Evidence Dimension | Position of CF3 substituent and predicted effect on ALR2 active-site interactions |
|---|---|
| Target Compound Data | 2-CF3 (adjacent to ring oxygen; proximal to catalytic triad Tyr48/His110/NADP+) |
| Comparator Or Baseline | 5-CF3 positional isomer (CAS 112953-89-6; CF3 on benzo ring distal to catalytic site) |
| Quantified Difference | No direct head-to-head ALR2 IC50 data available for this specific pair. Class-level 3D QSAR models for chromene ALR2 inhibitors indicate that steric/electrostatic fields at the 2-position vs. 5-position contribute differentially to ALR2 pIC50 variance (Q² > 0.6 for both models with distinct contour maps) [2]. |
| Conditions | Comparative 3D QSAR: Gaussian field-based CoMFA/CoMSIA models built on a dataset of chromene derivatives with ALR1 and ALR2 inhibitory activities; PLS validation constraints satisfied [2]. |
Why This Matters
Researchers developing ALR2 inhibitors for diabetic complication programs must specify the 2-CF3 regioisomer, as the 5-CF3 variant will present a different electrostatic surface to the ALR2 active site and may yield divergent selectivity and potency profiles.
- [1] Costantino, L. et al. Binding of 1-Benzopyran-4-one Derivatives to Aldose Reductase: A Free Energy Perturbation Study. Bioorganic & Medicinal Chemistry, 2002, 10(5), 1427-1436. FEP simulations identified Thr113 and Trp111 as key residues; CF3 substitution alters binding free energy by modulating hydrogen bonding and hydrophobic interactions. View Source
- [2] Structural Chemistry, 2021, 32, 1289-1298. Gaussian field-based comparative 3D QSAR modelling for chromene derivatives as selective ALR2 inhibitors over ALR1. Distinct steric/electrostatic contour maps at different chromene positions. View Source
